An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)butanal
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)butanal
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-Methoxyphenyl)butanal, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive direct experimental data, this document synthesizes theoretical predictions, data from structurally analogous compounds, and established analytical protocols to offer a robust profile for researchers. This guide is structured to provide not just data, but a deeper understanding of the experimental logic and the implications of these properties in a drug development context.
Introduction: The Significance of 2-(4-Methoxyphenyl)butanal
2-(4-Methoxyphenyl)butanal belongs to the class of α-aryl aldehydes, a structural motif present in various biologically active molecules and a valuable intermediate in organic synthesis.[1][2] The presence of a chiral center at the α-position, a methoxy-substituted aromatic ring, and a reactive aldehyde functionality makes this compound a compelling subject for investigation in drug discovery and fine chemical synthesis.[3]
The methoxy group, in particular, is a key functional group in medicinal chemistry, known to influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][4] Understanding the fundamental physicochemical properties of 2-(4-Methoxyphenyl)butanal is therefore paramount for its effective utilization in research and development.
This guide will systematically explore the structural and electronic characteristics, predictable physical properties, spectral signature, and key drug-like properties of 2-(4-Methoxyphenyl)butanal. We will also present detailed, field-proven protocols for the experimental determination of critical parameters, empowering researchers to validate and expand upon the data presented herein.
Molecular Structure and Core Physicochemical Properties
The structural features of 2-(4-Methoxyphenyl)butanal govern its chemical behavior and physical properties. The molecule consists of a butane chain with an aldehyde group at the first carbon and a 4-methoxyphenyl group at the second carbon.
Predicted Physicochemical Data
Due to the limited availability of direct experimental data, the following table presents a combination of predicted values from established computational models and estimated values based on trends observed for structurally similar compounds. These values provide a strong starting point for experimental design and interpretation.
| Property | Predicted/Estimated Value | Method/Basis for Estimation |
| Molecular Formula | C₁₁H₁₄O₂ | - |
| Molecular Weight | 178.23 g/mol | - |
| Boiling Point | ~250-260 °C at 760 mmHg | Based on similar structures like 2-methyl-4-phenylbutanal (253 °C).[5] Boiling points of aldehydes are generally lower than corresponding alcohols and higher than alkanes of similar molecular weight.[6][7] |
| Melting Point | Not available (likely a liquid at room temperature) | Aldehydes with this molecular weight are typically liquids. |
| Density | ~1.0 - 1.05 g/cm³ | Estimated based on similar aromatic compounds and predictive models.[8][9] |
| Refractive Index | ~1.51 - 1.52 | Estimated using group contribution methods for aromatic compounds.[10][11] |
| Predicted XlogP | 2.2 | From PubChemLite.[12] |
Spectroscopic and Chromatographic Characterization
The unique structural features of 2-(4-Methoxyphenyl)butanal give rise to a characteristic spectroscopic fingerprint. Understanding these spectral properties is essential for reaction monitoring, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon skeleton and the environment of each proton.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (a singlet or a doublet with a small coupling constant around 9.5-9.8 ppm), the aromatic protons (two doublets in the range of 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring), the methoxy group protons (a singlet around 3.8 ppm), the benzylic proton (a multiplet), the methylene protons of the ethyl group (a multiplet), and the methyl protons of the ethyl group (a triplet).
-
¹³C NMR (Predicted): The carbon-13 NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region (around 200-205 ppm). Other expected signals include those for the aromatic carbons (with the carbon bearing the methoxy group being the most downfield among them), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the butanal chain.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of 2-(4-Methoxyphenyl)butanal is expected to exhibit the following key absorption bands:
-
C=O stretch (aldehyde): A strong, sharp peak around 1720-1740 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-O stretch (aromatic ether): A strong band in the region of 1240-1260 cm⁻¹.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H stretches: Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 178.
-
Fragmentation Pattern: Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. Expected fragments for 2-(4-Methoxyphenyl)butanal could include the loss of the ethyl group (m/z = 149), the formyl group (m/z = 149), and fragments arising from cleavage of the bond between the α-carbon and the aromatic ring. The tropylium ion (m/z = 91) is also a common fragment for compounds containing a benzyl group.[5][15]
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of 2-(4-Methoxyphenyl)butanal and for quantitative analysis.[6][13][16]
-
HPLC: Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable starting point for analysis. UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (around 225 nm and 275 nm) would be appropriate.
-
GC-MS: Gas chromatography coupled with mass spectrometry is a powerful technique for both separation and identification. A non-polar or medium-polarity capillary column would be suitable for the analysis of this compound.
Synthesis and Reactivity
The synthesis of α-aryl aldehydes like 2-(4-Methoxyphenyl)butanal can be achieved through various synthetic routes. A common approach involves the α-arylation of an aldehyde.[17][18]
Proposed Synthetic Workflow
A plausible synthetic route involves the palladium-catalyzed α-arylation of butanal with a suitable 4-methoxyphenyl halide (e.g., 4-bromoanisole or 4-iodoanisole).
Caption: Proposed synthesis of 2-(4-Methoxyphenyl)butanal via Pd-catalyzed α-arylation.
Reactivity and Stability
As an aromatic aldehyde, 2-(4-Methoxyphenyl)butanal exhibits reactivity characteristic of this functional group. The aldehyde moiety is susceptible to nucleophilic attack, oxidation, and reduction.[3][8]
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids. Care should be taken to avoid exposure to air and oxidizing agents to prevent the formation of 2-(4-methoxyphenyl)butanoic acid.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with a wide range of nucleophiles, including organometallic reagents, amines, and alcohols.
-
Stability: Aromatic aldehydes are generally more stable than their aliphatic counterparts due to resonance stabilization. However, they can still undergo aldol-type condensation reactions under basic conditions. Storage under an inert atmosphere and at low temperatures is recommended to maintain purity.
Key Drug-Like Properties: LogP and pKa
The octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa) are critical parameters in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity: LogP Determination
LogP is a measure of a compound's lipophilicity. A balanced LogP is often crucial for oral bioavailability.
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol is a standard method for the experimental determination of LogP.
-
Preparation of Phases: Prepare water saturated with 1-octanol and 1-octanol saturated with water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of 2-(4-Methoxyphenyl)butanal in 1-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of the water phase in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Analyze the concentration of the compound in both the 1-octanol and water phases using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the water phase.
Caption: Workflow for experimental LogP determination using the shake-flask method.
Acidity: pKa Considerations
The aldehyde proton is not significantly acidic. However, the α-proton is weakly acidic and can be removed by a strong base to form an enolate. The pKa of the α-proton is typically in the range of 17-20 for aldehydes. Given the lack of a strongly ionizable group, the experimental determination of a pKa value for 2-(4-Methoxyphenyl)butanal in the typical aqueous pH range is not practical.
Potential Applications in Drug Development
The structural features of 2-(4-Methoxyphenyl)butanal suggest several potential applications in drug development:
-
Scaffold for Bioactive Molecules: The α-aryl aldehyde moiety can serve as a starting point for the synthesis of a variety of heterocyclic and carbocyclic compounds with potential biological activity.
-
Chiral Building Block: As a chiral molecule, it can be used in the enantioselective synthesis of drug candidates, where stereochemistry is critical for therapeutic efficacy and safety.
-
Pro-drug Design: The aldehyde functionality could potentially be modified to create a pro-drug that is metabolized in vivo to release an active pharmaceutical ingredient.
The methoxy group can be strategically employed to fine-tune the ADME properties of a lead compound, for example, by influencing its metabolic stability or its ability to cross the blood-brain barrier.[1][4]
Conclusion
This technical guide provides a comprehensive physicochemical profile of 2-(4-Methoxyphenyl)butanal, drawing upon a combination of theoretical predictions, comparative data analysis, and established experimental protocols. While direct experimental data for this specific molecule is limited, the information presented herein offers a solid foundation for researchers and drug development professionals. The detailed protocols for experimental determination of key parameters are intended to empower scientists to generate and validate their own data, thereby contributing to a more complete understanding of this promising chemical entity. As a versatile building block with desirable structural features, 2-(4-Methoxyphenyl)butanal holds significant potential for the synthesis of novel and impactful molecules in the pharmaceutical and fine chemical industries.
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